4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
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Overview
Description
4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound that belongs to the family of heterocyclic compounds. This compound features a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is significantly involved in various biological processes. Its unique structure and properties make it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of 1,1-dioxido-2,3-dihydrothiophene: This can be achieved by oxidizing 2,3-dihydrothiophene using an oxidizing agent such as hydrogen peroxide.
Chlorination: The resulting 1,1-dioxido-2,3-dihydrothiophene is then chlorinated to introduce the chlorine atom at the 4-position.
Coupling Reaction: The chlorinated compound is then coupled with 4-ethoxyphenylamine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can be performed to replace the chlorine atom or other substituents on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the benzamide ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound shares a similar structure but has different functional groups.
4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide: This compound is similar but lacks the ethoxy group on the phenyl ring.
Uniqueness: 4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-2-25-18-9-7-16(8-10-18)21(17-11-12-26(23,24)13-17)19(22)14-3-5-15(20)6-4-14/h3-12,17H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCKVRDCGFZDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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